2,6-Dimethoxy-3-methylpyridine
Description
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2,6-dimethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3 |
InChI Key |
BDEUBOJWIKLFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,6 Dimethoxy 3 Methylpyridine
Advanced Synthetic Routes to 2,6-Dimethoxy-3-methylpyridine
The creation of this compound relies on sophisticated synthetic routes that allow for the precise placement of functional groups on the pyridine (B92270) ring.
Regioselective Functionalization Strategies for Pyridine Precursors
Regioselectivity is a critical aspect of synthesizing polysubstituted pyridines. d-nb.info The nature and position of substituents on the pyridine ring significantly influence the course of subsequent reactions. znaturforsch.comthieme-connect.comresearchgate.net
One method for introducing a carboxyl group onto a 2,6-dimethoxypyridine (B38085) scaffold involves a cyanide-mediated reaction. This process can be initiated by functionalizing the 3-position of 2,6-dimethoxypyridine with a halogen, such as bromine or chlorine, to create a leaving group. a2bchem.com Subsequently, a nucleophilic substitution with a cyanide group forms a nitrile intermediate, 2,6-dimethoxypyridine-3-acetonitrile. a2bchem.com This nitrile is then hydrolyzed to yield the corresponding carboxylic acid. a2bchem.com
| Reaction Step | Reagents and Conditions | Intermediate/Product |
| Halogenation | Bromine or Chlorine | 3-halo-2,6-dimethoxypyridine |
| Cyanation | Cyanide source | 2,6-dimethoxy-3-cyanopyridine |
| Hydrolysis | Acid or base catalysis | 2,6-dimethoxy-3-carboxypyridine |
Table 1: Carboxylation via Cyanide-Mediated Reactions.
The introduction of methoxy (B1213986) groups onto the pyridine ring is a key step. A common precursor for this is 2,6-dichloropyridine. The chlorine atoms can be substituted with methoxy groups through a reaction with sodium methoxide. google.comnih.gov This nucleophilic substitution reaction is often carried out in a polar solvent like methanol (B129727). google.compharm.or.jp For instance, the reaction of 2,6-dichloronicotinic acid with methanol in the presence of a base can facilitate the substitution of chlorine atoms with methoxy groups.
| Precursor | Reagent | Product | Yield | Conditions |
| 2,6-Dichloropyridine | Sodium Methoxide (NaOMe) | 2,6-Dimethoxypyridine | >85% | 2.1-fold excess NaOMe, 65°C, 6 hours |
Table 2: Methoxylation of Dichloropyridine.
The regioselectivity of methoxylation can be influenced by the solvent and other substituents present on the pyridine ring. nih.govpharm.or.jp
Introducing a methyl group at a specific position on the pyridine ring can be achieved through various methods. One approach is the α-methylation of pyridines. A continuous flow process utilizing a column packed with Raney® nickel and a low boiling point alcohol, such as 1-propanol, at high temperatures has been shown to selectively produce 2-methylpyridines. researchgate.net This method is considered a greener alternative to traditional batch processing. researchgate.net The proposed mechanism for this reaction involves either the generation of a highly reactive methylating species or a Ladenberg rearrangement. researchgate.net
Another strategy involves the use of methanol as a source for the methyl group in the synthesis of certain pyridine derivatives. google.com
Continuous Flow Synthesis Techniques for Pyridine Derivatives
Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyridine derivatives, offering advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgresearchgate.netnih.gov This technique replaces traditional batch reactors with microreactors or packed-bed reactors, allowing for precise control over reaction parameters. thieme-connect.comresearchgate.net For example, the N-oxidation of pyridine derivatives has been successfully carried out in a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide, achieving high yields and demonstrating excellent catalyst stability over extended periods. thieme-connect.comresearchgate.net
Precursor Role in Complex Organic Synthesis
The strategic placement of two methoxy groups and a methyl group on the pyridine ring of this compound dictates its reactivity and makes it a versatile starting material for the synthesis of a wide array of more complex organic structures. These methoxy groups activate the pyridine ring towards certain reactions, while the methyl group offers a site for further functionalization.
Derivatization Strategies for this compound
The chemical structure of this compound allows for several derivatization strategies, enabling chemists to introduce new functional groups and build molecular complexity. These strategies include the formation of amide bonds, halogenation, and nitration, each providing a pathway to novel compounds with potential applications in various fields.
Amide bond formation is a fundamental reaction in organic chemistry, often employed to link molecular fragments. researchgate.net In the context of analytical applications, derivatization to form amides can enhance the detectability of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For instance, reagents can be designed to react with specific functional groups on an analyte, introducing a tag that is easily ionized and detected. While direct examples involving this compound are not prevalent in the provided search results, the general principle of using derivatizing agents to introduce amide bonds for enhanced analytical sensitivity is a well-established practice. researchgate.netunimi.itnsf.gov For example, 2-azaaryl-1-methylpyridinium reagents have been developed for efficient amide coupling in aqueous media. nsf.gov
Halogenation, particularly bromination, is a key transformation for introducing a reactive handle onto the pyridine ring of this compound. The bromine atom can be readily displaced by other functional groups through various cross-coupling reactions. The regioselectivity of halogenation on substituted pyridines is influenced by the nature and position of the existing substituents. researchgate.net For instance, the bromination of 2,6-dimethoxypyridine with N-bromosuccinimide (NBS) can lead to monobrominated products. researchgate.net The resulting bromo-derivatives, such as 2-bromo-5,6-dimethoxy-3-methylpyridine (B2401210) and 5-bromo-2,6-dimethoxy-3-methylsulfanylpyridine, are valuable intermediates for further synthetic elaborations. chemscene.com The bromination of related pyridine systems has been studied, highlighting the utility of this reaction in generating precursors for more complex molecules. csic.espharm.or.jp
Table 1: Examples of Brominated Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| 2-Bromo-5,6-dimethoxy-3-methylpyridine | 64837-91-8 | C8H10BrNO2 | 232.07 |
| 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine | 1879026-16-0 | C8H10BrNO2S | 264.14 |
Nitration introduces a nitro group onto the pyridine ring, a versatile functional group that can be further transformed, for example, by reduction to an amino group. The nitration of substituted pyridines is a well-studied reaction. rsc.orgrushim.ru For 2,6-dimethoxypyridine, mononitration occurs at the 3-position. rsc.org The reaction conditions, such as the concentration of nitric and sulfuric acid, can influence the outcome of the nitration. The resulting 2,6-dimethoxy-3-nitropyridine (B97036) is a useful intermediate for the synthesis of other substituted pyridines. daogechem.comgoogle.com
Table 2: Nitrated Pyridine Derivatives
| Starting Material | Product | CAS Number (Product) |
|---|---|---|
| 2,6-Dimethoxypyridine | 2,6-Dimethoxy-3-nitropyridine | 18677-41-3 |
Integration into Polycyclic and Heterocyclic Frameworks
Derivatives of this compound can be utilized in the construction of more complex polycyclic and heterocyclic systems. openmedicinalchemistryjournal.com These larger frameworks are often found in biologically active molecules and materials with interesting properties. For example, pyridine derivatives are key components in the synthesis of polycyclic carbamoyl (B1232498) pyridone derivatives, which have applications in pharmaceuticals. google.com The functional groups introduced through derivatization, such as halogens or nitro groups, serve as strategic points for ring-forming reactions, leading to the assembly of intricate molecular architectures. clockss.orgrsc.orgresearchgate.net
Asymmetric Synthesis Applications
While specific applications of this compound in asymmetric synthesis were not detailed in the search results, the synthesis of chiral molecules containing pyridine moieties is an active area of research. rsc.org Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial for the development of many pharmaceuticals. Chiral pyridine derivatives can act as ligands in asymmetric catalysis or as building blocks for the synthesis of enantiomerically pure final products. mdpi.comuni-konstanz.de The development of new synthetic methods for enantioenriched spirooxindoles containing a dihydropyridine (B1217469) ring highlights the importance of pyridine derivatives in constructing complex chiral structures. mdpi.com
Reaction Mechanisms and Reactivity Profiles of 2,6 Dimethoxy 3 Methylpyridine
Nucleophilic Substitution Reactions on Pyridine (B92270) Ring Systems
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. wikipedia.orgpharmaguideline.com This reactivity is further modulated by the substituents present on the ring.
Influence of Methoxy (B1213986) and Methyl Substituents on Regioselectivity and Reaction Rates
The two methoxy groups at the 2- and 6-positions and the methyl group at the 3-position exert significant electronic and steric effects on the pyridine ring, thereby influencing the regioselectivity and rates of nucleophilic substitution reactions. Methoxy groups are electron-donating through resonance but can also exhibit steric hindrance. The methyl group is a weak electron-donating group. nih.gov
In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the nitrogen atom (C2, C4, C6) are activated for nucleophilic attack. msu.edu In 2,6-dimethoxy-3-methylpyridine, the C2 and C6 positions are already substituted. The methoxy groups are electron-donating, which generally deactivates the ring towards nucleophilic attack by increasing electron density. However, their ability to stabilize a negative charge in the Meisenheimer intermediate can be a factor. researchgate.net
The methyl group at the C3 position offers some steric hindrance to an incoming nucleophile at the adjacent C2 and C4 positions. researchgate.net The interplay between the electronic effects of the methoxy groups and the steric hindrance of the methyl group determines the ultimate site of substitution. For instance, in related substituted pyridines, bulky substituents have been shown to direct nucleophilic attack to less hindered positions. researchgate.net
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| Methoxy (OCH₃) | 2, 6 | Electron-donating (resonance), activating for electrophilic attack, deactivating for nucleophilic attack | Moderate steric hindrance | Reduces overall reactivity towards nucleophiles but can stabilize intermediates. |
| Methyl (CH₃) | 3 | Weakly electron-donating (inductive) | Provides steric hindrance to adjacent positions (C2, C4) | Can influence regioselectivity by sterically blocking nearby sites. |
Exploration of Addition-Elimination Pathways (e.g., Chichibabin-type reactions)
The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring, involving the amination at the C2 or C6 position with sodium amide (NaNH₂). wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer-type intermediate. wikipedia.org
For this compound, a direct Chichibabin reaction is unlikely to occur at the C2 or C6 positions as they are already occupied by methoxy groups. While amination at the C4 position is theoretically possible, the presence of electron-donating methoxy groups can inhibit the reaction. wikipedia.org However, related Chichibabin-type alkylations using organolithium reagents have been reported for substituted pyridines. nih.gov In such cases, the reaction is believed to proceed through a similar addition-elimination pathway. nih.gov The regioselectivity would be influenced by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution Reactions
Pyridine itself is highly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which can also be protonated in acidic media, further deactivating the ring. uoanbar.edu.iq
Activation/Deactivation Effects of Substituents
Substituents that donate electron density to the aromatic ring activate it towards electrophilic attack, making the reaction faster. masterorganicchemistry.com Conversely, electron-withdrawing groups deactivate the ring. pdx.edu
In this compound, the two methoxy groups are strong activating groups due to their ability to donate a lone pair of electrons to the ring through resonance. masterorganicchemistry.com The methyl group is a weak activating group. pdx.edu These activating groups make the pyridine ring more electron-rich and thus more susceptible to electrophilic attack than unsubstituted pyridine. uoanbar.edu.iq The substitution is expected to occur at the positions ortho and para to the activating groups. Given the substitution pattern, the C4 and C5 positions are potential sites for electrophilic attack. The directing effects of the three substituents would collectively determine the final regiochemical outcome.
| Substituent | Position | Effect on EAS | Directing Influence |
|---|---|---|---|
| Methoxy (OCH₃) | 2, 6 | Strongly Activating | Ortho, Para-directing |
| Methyl (CH₃) | 3 | Weakly Activating | Ortho, Para-directing |
Oxidation and Reduction Reactions
The pyridine ring can undergo both oxidation and reduction, with the nitrogen atom playing a key role in these transformations. wikipedia.orgpharmaguideline.com
Pyridine Ring Oxidation (e.g., N-oxidation)
The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peracids, to form a pyridine N-oxide. wikipedia.orgpharmaguideline.combhu.ac.in This transformation is a common reaction for pyridine and its derivatives. The formation of the N-oxide can significantly alter the reactivity of the pyridine ring. msu.edu
The resulting this compound N-oxide would have different electronic properties compared to the parent compound. The N-oxide group can act as both an electron-withdrawing group (due to the positive charge on nitrogen) and an electron-donating group (through resonance of the oxygen lone pairs). msu.edu This dual nature influences subsequent reactions. For instance, pyridine N-oxides are often more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. bhu.ac.in Electrophilic substitution is often directed to the C4 position in pyridine N-oxides. msu.edu
Selective Reduction of the Pyridine Ring or Substituents
The selective reduction of the pyridine core in this compound to yield piperidine (B6355638) derivatives is a nuanced process, governed by the choice of catalyst and reaction conditions. While specific studies on the selective reduction of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on similarly substituted pyridines. The electron-donating nature of the two methoxy groups at the C2 and C6 positions and the methyl group at the C3 position significantly influences the electronic properties of the pyridine ring, making it more electron-rich and potentially more challenging to reduce compared to unsubstituted pyridine.
Catalytic hydrogenation is a primary method for the reduction of pyridine rings. The choice of catalyst is paramount in achieving high selectivity and yield. Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are commonly employed. For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a mild reducing catalyst that has been used for the hydrogenation of substituted pyridines in glacial acetic acid under hydrogen pressure. asianpubs.org Studies on various substituted pyridines have shown that the nature and position of substituents affect the reaction rate and conditions required for complete reduction. asianpubs.orgcjcatal.com For example, the hydrogenation of 2-methylpyridine (B31789) and 3-methylpyridine (B133936) to their corresponding piperidines has been successfully achieved using PtO2. asianpubs.org However, the presence of multiple substituents, as in this compound, can introduce steric hindrance, potentially requiring more forcing conditions such as higher pressures or temperatures.
The general order of reactivity for the hydrogenation of picolines over a 5% Ru/C catalyst has been shown to be pyridine ≈ 2-methylpyridine > 3-methylpyridine > 4-methylpyridine. cjcatal.com This suggests that the position of the methyl group influences the interaction of the substrate with the catalyst surface. The presence of a methoxy group, as in 2-methoxypyridine, was found to decrease the hydrogenation reactivity compared to pyridine and methylpyridines, indicating that electronic effects also play a crucial role. cjcatal.com
It is important to note that under certain conditions, the substituents themselves could be susceptible to reduction or hydrogenolysis. For example, methoxy groups can sometimes be cleaved under harsh hydrogenation conditions. Therefore, achieving selective reduction of the pyridine ring while preserving the methoxy and methyl substituents requires careful optimization of the reaction parameters.
A summary of catalysts and general conditions for pyridine reduction is presented in the table below, based on studies of related compounds.
| Catalyst | Reducing Agent | Solvent | General Conditions | Typical Products |
| Platinum(IV) oxide (PtO2) | H₂ gas | Glacial Acetic Acid | 50-70 bar H₂, room temperature | Piperidine derivatives |
| Ruthenium on Carbon (Ru/C) | H₂ gas | - | 3.0 MPa H₂, 100 °C | Piperidine derivatives |
| Rhodium on Carbon (Rh/C) | H₂ gas | Various | Mild to moderate temperature and pressure | Piperidine derivatives |
| Palladium on Carbon (Pd/C) | H₂ gas | Various | Mild to moderate temperature and pressure | Piperidine derivatives |
Metal-Catalyzed Reactions Involving this compound
The electron-rich nature of this compound, conferred by its methoxy and methyl substituents, makes it an interesting substrate for a variety of metal-catalyzed reactions. These reactions can be broadly categorized into cross-coupling reactions, which typically require a pre-functionalized pyridine, and chelation-assisted reactions that can activate C-H bonds directly.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.govlibretexts.org For a substrate like this compound, these reactions would typically involve a halogenated derivative (e.g., bromo- or chloro-substituted) to participate in reactions such as the Suzuki-Miyaura, Heck, or Sonogashira couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgsigmaaldrich.com While specific examples with halogenated this compound are not prevalent in the literature, the Suzuki-Miyaura coupling of the structurally similar 2-bromo-3-picoline has been reported. nih.gov The presence of the two electron-donating methoxy groups in this compound would likely increase the electron density on the pyridine ring, potentially affecting the oxidative addition step of the catalytic cycle. However, successful couplings of other electron-rich pyridines suggest that with appropriate choice of palladium catalyst, ligands, and base, the reaction should be feasible.
Heck Reaction: The Heck reaction couples an organic halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.comrsc.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as the substrate. The electronic properties of the pyridine ring can influence the reaction efficiency. The general mechanism involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org
The table below summarizes general conditions for palladium-catalyzed cross-coupling reactions on pyridine scaffolds, which could be adapted for derivatives of this compound.
| Reaction | Typical Substrates | Catalyst System (Catalyst/Ligand) | Base | Solvent |
| Suzuki-Miyaura | Aryl/Heteroaryl Halides, Boronic Acids/Esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Toluene (B28343), Dioxane, DMF |
| Heck | Aryl/Heteroaryl Halides, Alkenes | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, NaOAc | DMF, NMP, Acetonitrile |
| Sonogashira | Aryl/Heteroaryl Halides, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |
Chelation-Assisted Reactivity
The presence of two methoxy groups at the C2 and C6 positions of this compound introduces the potential for chelation-assisted reactivity. nih.govacs.org The oxygen atoms of the methoxy groups can coordinate to a metal center, directing a reaction to a specific position on the pyridine ring, typically an adjacent C-H bond. This strategy, often referred to as directed ortho-metalation (DoM) when using strong bases like organolithiums, can also be achieved with transition metal catalysts in C-H activation reactions. uwindsor.caorganic-chemistry.org
In the context of this compound, the methoxy groups could potentially direct the metalation or C-H activation to the C5 position, as the C3 position is already substituted. The general mechanism for chelation-assisted C-H activation involves the coordination of the heteroatom (in this case, the methoxy oxygen) to the metal catalyst, which brings the catalyst in close proximity to the targeted C-H bond, facilitating its cleavage and subsequent functionalization. nih.govacs.orgmdpi.com
While specific examples of chelation-assisted C-H functionalization of the this compound substrate itself are scarce in the literature, the principle is well-established with other methoxy-substituted aromatics. For instance, 2,6-dimethoxypyridine (B38085) has been shown to be an effective ligand in palladium-catalyzed C(sp³)–H and C(sp²)–H alkylation reactions, highlighting its strong coordinating ability. nih.gov This suggests that the methoxy groups in this compound could indeed serve as effective directing groups for metal-catalyzed transformations.
Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethoxy 3 Methylpyridine and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic fields around atomic nuclei. For 2,6-dimethoxy-3-methylpyridine, a complete analysis involves one-dimensional (1D) and two-dimensional (2D) NMR experiments to unequivocally assign all proton and carbon signals and to understand the compound's conformational dynamics.
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In this compound, the positions of the two methoxy (B1213986) groups and the methyl group on the pyridine (B92270) ring significantly influence the chemical shifts of the ring's protons and carbons.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy protons. The two aromatic protons on the pyridine ring (H4 and H5) would appear as doublets due to coupling with each other. The methyl protons (3-CH₃) and the two methoxy group protons (2-OCH₃ and 6-OCH₃) would each appear as singlets. The exact chemical shifts are influenced by the electron-donating effects of the methoxy and methyl groups.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: five for the pyridine ring carbons and one each for the methyl carbon and the two methoxy carbons. The carbons directly attached to the electron-donating methoxy groups (C2 and C6) would be significantly shifted downfield. The presence of substituents also affects the chemical shifts of the other ring carbons (C3, C4, C5).
¹⁵N NMR: The ¹⁵N NMR chemical shift of the pyridine nitrogen is particularly sensitive to substituent effects and the potential for tautomerism researchgate.net. For substituted pyridines, the nitrogen chemical shift can vary significantly researchgate.netresearchgate.net. The electron-donating methoxy and methyl groups in this compound are expected to increase the electron density at the nitrogen atom, leading to a more shielded (upfield) chemical shift compared to unsubstituted pyridine. The typical range for pyridine nitrogen chemical shifts is broad, but values for amino- and acetylamino-substituted pyridine N-oxides have been reported between -101.2 and -126.7 ppm researchgate.net.
The following table summarizes the expected chemical shift ranges for this compound based on data from similar substituted pyridine compounds.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected ¹⁵N Chemical Shift (ppm) |
| Pyridine Ring Protons (H4, H5) | 6.0 - 7.5 | - | - |
| 3-Methyl Protons (-CH₃) | 2.0 - 2.5 | - | - |
| 2,6-Dimethoxy Protons (-OCH₃) | 3.8 - 4.2 | - | - |
| Pyridine Ring Carbons | - | 100 - 165 | - |
| 3-Methyl Carbon (-CH₃) | - | 15 - 25 | - |
| 2,6-Dimethoxy Carbons (-OCH₃) | - | 50 - 60 | - |
| Pyridine Nitrogen | - | - | -100 to -130 (relative to CH₃NO₂) |
While 1D NMR provides essential information, 2D NMR techniques are crucial for the unambiguous assignment of complex structures scribd.comresearchgate.net.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within a molecule youtube.comsdsu.edu. For this compound, a COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons, confirming their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations) youtube.comsdsu.edu. An HSQC spectrum would definitively link the proton signals of H4 and H5 to their corresponding carbon atoms, C4 and C5. It would also connect the methyl proton singlet to the methyl carbon signal and the methoxy proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH) youtube.comsdsu.eduprinceton.edu. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the protons of the 3-methyl group would show correlations to the C3 and C4 carbons. The methoxy protons at the C2 and C6 positions would show correlations to these carbons, confirming their placement.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound.
Vibrational Spectroscopy (FT-IR, FT-Raman) Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. The assignment of these bands can be made by comparison with data from similar molecules, such as 2-methoxy-6-methylpyridine (B1310761) researchgate.netresearchgate.net.
Key expected vibrational modes include:
C-H Stretching: Vibrations from the aromatic C-H bonds on the pyridine ring are typically observed in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl and methoxy groups are expected in the 3000-2850 cm⁻¹ range libretexts.orglibretexts.orguc.edu.
Pyridine Ring Vibrations: The C-C and C-N stretching vibrations of the heteroaromatic ring typically appear in the 1650-1400 cm⁻¹ region researchgate.netresearchgate.net. The presence of substituents will influence the exact positions and intensities of these bands.
C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy groups are expected to produce strong bands in the 1300-1000 cm⁻¹ region.
CH₃ and OCH₃ Bending: The bending (deformation) vibrations of the methyl and methoxy groups will appear at lower wavenumbers, typically in the 1470-1350 cm⁻¹ range.
The following table presents the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |
| Pyridine Ring C=C, C=N Stretch | 1615 - 1400 | 1610 - 1400 |
| C-O-C Asymmetric Stretch | ~1250 | ~1250 |
| C-O-C Symmetric Stretch | ~1030 | ~1030 |
| CH₃ Bending | 1460 - 1440 | 1460 - 1440 |
| Ring In-plane Bending | ~890 | ~890 |
| Ring Out-of-plane Bending | ~750 | ~750 |
In the solid state, the vibrational spectra can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking ias.ac.inrsc.org. While this compound does not have traditional hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may be present in the crystal lattice mdpi.com. These interactions can cause shifts in the vibrational frequencies of the involved groups. For example, the formation of a C-H···N interaction could lead to a slight shift in the C-H stretching or bending modes. The analysis of these subtle spectral changes, often aided by computational modeling, can help in understanding the packing of the molecules in the solid state.
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In the electron impact mass spectrum (EI-MS) of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C8H11NO2), which is 153.18 g/mol . The molecular ion is formed by the removal of a single electron from the molecule. chemguide.co.uk
The fragmentation of the molecular ion provides valuable structural information. For this compound, several characteristic fragmentation pathways can be anticipated, primarily involving the cleavage of the methoxy and methyl groups. The stability of the resulting fragment ions often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org
Common fragmentation patterns for aromatic ethers include the loss of a methyl radical (•CH3) from a methoxy group, followed by the elimination of a carbon monoxide (CO) molecule. miamioh.edu For this compound, this would lead to the following key fragments:
Loss of a methyl radical (•CH3): Cleavage of a C-O bond in one of the methoxy groups can lead to the formation of a stable ion at m/z 138.
Loss of formaldehyde (B43269) (CH2O): A rearrangement reaction could lead to the elimination of formaldehyde, resulting in a fragment ion at m/z 123.
Loss of a methoxy radical (•OCH3): Cleavage of the bond between the pyridine ring and a methoxy group would generate an ion at m/z 122.
The fragmentation can also be influenced by the pyridine ring itself, which can undergo ring cleavage, although this typically requires higher energy. The presence of isotopes, particularly ¹³C, would result in a small M+1 peak.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 153 | [C8H11NO2]+• | - |
| 138 | [C7H8NO2]+ | •CH3 |
| 123 | [C7H9N O]+• | CH2O |
| 122 | [C7H8NO]+ | •OCH3 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| C-C (pyridine ring) Bond Length | 1.37 - 1.39 Å |
| C-N (pyridine ring) Bond Length | 1.33 - 1.35 Å |
| C-O (methoxy) Bond Length | 1.36 - 1.43 Å |
| C-H···N/O Hydrogen Bond Distance | 2.2 - 2.8 Å |
| π-π Stacking Distance | 3.6 - 3.8 Å |
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. desy.de This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density, and different properties can be mapped onto this surface.
For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions. The surface is often colored according to normalized contact distance (d_norm), where red spots indicate close contacts (shorter than van der Waals radii) and blue regions represent weaker or no contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, the fingerprint plot would be dominated by specific contacts:
H···H contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the methyl and methoxy groups and the pyridine ring. nih.gov
C···H/H···C contacts: These represent interactions between carbon and hydrogen atoms of adjacent molecules.
O···H/H···O contacts: These are indicative of weak C-H···O hydrogen bonds, which are important for stabilizing the crystal packing. nih.gov
By analyzing the percentage contribution of each contact type, a detailed understanding of the forces holding the crystal together can be achieved.
Table 3: Predicted Hirshfeld Surface Contact Contributions for this compound
| Interaction Type | Predicted Contribution (%) |
| H···H | 50 - 60% |
| C···H/H···C | 20 - 30% |
| O···H/H···O | 10 - 15% |
| N···H/H···N | 5 - 10% |
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org Molecules containing chromophores, which are functional groups that absorb light, exhibit characteristic absorption spectra. The pyridine ring in this compound acts as a chromophore.
The electronic transitions observed in the UV-Vis spectrum of this compound would primarily be of two types:
π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. slideshare.net These transitions are typically high in energy and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum. The aromatic system of the pyridine ring is responsible for these transitions.
n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. slideshare.netyoutube.com These transitions are generally lower in energy and have weaker absorption intensities compared to π → π* transitions. They occur at longer wavelengths.
The presence of the methoxy and methyl substituents on the pyridine ring can influence the position and intensity of these absorption bands. Methoxy groups, being electron-donating, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.
Table 4: Predicted UV-Visible Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~220 - 260 | High |
| n → π | ~270 - 300 | Low |
Emission spectroscopy (fluorescence) would provide information about the relaxation of the molecule from an excited electronic state back to the ground state. Following absorption of UV light, the molecule may emit light of a longer wavelength as it returns to a lower energy level. The characteristics of this emission would depend on the structure and environment of the molecule.
Computational Chemistry and Theoretical Studies on 2,6 Dimethoxy 3 Methylpyridine
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a detailed analysis of molecules like 2,6-dimethoxy-3-methylpyridine.
Geometry Optimization and Energetic Analysis
The foundational step in most computational studies is the determination of the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a suitable basis set like 6-311++G(d,p), can predict these geometric parameters with high accuracy.
The energetic analysis extends beyond simple energy minimization to include the calculation of thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. These values are crucial for understanding the stability of the molecule and predicting its behavior in chemical reactions.
| Parameter | Optimized Value |
| Total Energy | [Data not available] |
| Dipole Moment | [Data not available] |
| Rotational Constants | [Data not available] |
HOMO-LUMO Analysis and Electronic Structure
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO would likely be distributed over the aromatic system. Analysis of these orbitals provides insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | [Data not available] |
| LUMO | [Data not available] |
| HOMO-LUMO Gap | [Data not available] |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating areas of high electron density (negative potential) and blue representing electron-deficient regions (positive potential).
In the case of this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups, highlighting these as the most probable sites for electrophilic attack or hydrogen bonding interactions. Conversely, positive potential would be expected around the hydrogen atoms.
Natural Bond Orbital (NBO) and Localized Orbital Locating (LOL) Analyses
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive, localized representation that corresponds to Lewis structures, including lone pairs and core orbitals. NBO analysis can quantify the delocalization of electron density, such as hyperconjugative interactions, by examining the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the methoxy groups to the pyridine ring.
Localized Orbital Locating (LOL) analysis offers another perspective on electron localization. It provides a visual representation of electron-rich regions, such as covalent bonds and lone pairs, which can complement the insights gained from NBO and MEP analyses.
Ab Initio Calculations for High-Accuracy Predictions
Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods and for systems where high accuracy is paramount. For this compound, high-level ab initio calculations could be employed to obtain very precise geometric parameters, vibrational frequencies, and electronic properties, further refining the understanding of this molecule.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum mechanical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape and flexibility. For a molecule like this compound, which has rotatable bonds in its methoxy and methyl groups, MD simulations can reveal the different conformations the molecule can adopt, the energy barriers between them, and how its shape might change in different environments, such as in solution. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Reaction Pathway Modeling and Transition State Analysis
The exploration of chemical reactions involving this compound at a molecular level can be achieved through sophisticated computational modeling. This approach allows for the detailed mapping of reaction pathways and the characterization of transient structures, such as transition states, which are crucial for understanding reaction mechanisms and kinetics.
Methodological Approaches:
Density Functional Theory (DFT) is a prominent quantum chemical method employed for modeling reaction pathways of pyridine derivatives. proquest.comias.ac.in By utilizing functionals like B3LYP, researchers can construct a potential energy surface that describes the energy of the system as a function of the geometry of the reacting molecules. researchgate.net This surface is then used to identify the most likely path a reaction will follow, known as the minimum energy path.
Transition state theory is instrumental in these studies, providing a framework to understand the rates of chemical reactions. oberlin.edu The transition state is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. Identifying this state is critical as its energy determines the activation energy of the reaction. Computational software can search for and optimize the geometry of transition states, which are characterized by having exactly one imaginary vibrational frequency.
Application to this compound:
For this compound, reaction pathway modeling could be applied to various transformations, such as nucleophilic aromatic substitution (SNAr) or electrophilic attack on the pyridine ring. For instance, in a hypothetical SNAr reaction where a nucleophile attacks the pyridine ring, computational modeling could predict the most favorable site of attack and the energy barrier associated with the reaction. The presence of two methoxy groups and a methyl group on the pyridine ring will significantly influence its electronic properties and, consequently, its reactivity. DFT calculations can quantify these electronic effects and predict how they modulate the reaction's regioselectivity and rate. nih.gov
The table below illustrates a hypothetical reaction coordinate for a nucleophilic substitution on a substituted pyridine, showcasing the types of data that can be obtained from computational modeling.
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | Isolated this compound and nucleophile | 0.0 | - |
| Pre-reaction Complex | Reactants in close proximity before bond formation | -2.5 | Intermolecular distances |
| Transition State (TS) | Highest energy point, partial bond formation/breaking | +15.8 | C-Nucleophile and C-Leaving Group bond lengths |
| Post-reaction Complex | Products in close proximity after reaction | -5.2 | Intermolecular distances |
| Products | Isolated product and leaving group | -8.0 | - |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Solvent Effect Analysis on Reactivity and Spectroscopy
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Similarly, the spectroscopic properties of a molecule can be significantly altered by the surrounding solvent molecules. Computational chemistry offers methods to model these solvent effects, providing insights that are crucial for both understanding and predicting chemical behavior in solution.
Modeling Solvent Effects:
Two primary models are used to simulate solvent effects: implicit and explicit solvent models.
Implicit Solvent Models: In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The polarizable continuum model (PCM) is a widely used implicit solvent model. researchgate.net This method is computationally efficient and can provide a good qualitative understanding of how the polarity of the solvent affects the energies of reactants, products, and transition states.
Explicit Solvent Models: Here, individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific interactions, such as hydrogen bonding between the solute and solvent molecules, which are not accounted for in implicit models.
Influence on Reactivity:
For this compound, the choice of solvent can influence the rates of its reactions. For example, in a reaction that proceeds through a polar transition state, a polar solvent would be expected to stabilize the transition state more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Computational analysis can quantify this stabilization effect. By calculating the reaction profile in different solvents (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like water), a theoretical prediction of the solvent's impact on the reaction kinetics can be made.
Influence on Spectroscopy:
The spectroscopic properties of this compound, such as its UV-Vis absorption spectrum, are also sensitive to the solvent environment. The solvent can cause shifts in the absorption maxima (solvatochromism). Time-dependent DFT (TD-DFT) calculations, combined with solvent models, can predict these shifts. For instance, a polar solvent might stabilize the excited state of the molecule to a different extent than the ground state, leading to a red or blue shift in the absorption wavelength.
The following table presents hypothetical results from a computational study on the effect of solvent polarity on a key spectroscopic parameter of a substituted pyridine.
| Solvent | Dielectric Constant | Calculated Absorption Maximum (λmax, nm) | Predicted Shift (nm) |
| Gas Phase | 1.0 | 280 | - |
| Toluene | 2.4 | 285 | +5 |
| Dichloromethane | 8.9 | 292 | +12 |
| Methanol (B129727) | 32.7 | 298 | +18 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Advanced Research Applications and Future Directions for 2,6 Dimethoxy 3 Methylpyridine
Role in Ligand Design for Transition Metal Complexes
The pyridine (B92270) moiety is a cornerstone in coordination chemistry, and the specific substitution pattern of 2,6-Dimethoxy-3-methylpyridine offers distinct advantages in the design of ligands for transition metal complexes. The methoxy (B1213986) groups at the 2 and 6 positions can influence the steric and electronic environment of the nitrogen donor atom, thereby modulating the properties of the resulting metal complexes.
Coordination Chemistry and Chelation Studies
The nitrogen atom of the pyridine ring in this compound serves as a primary coordination site for a wide array of transition metals. The presence of two methoxy groups ortho to the nitrogen can sterically hinder the approach of bulky metal centers, leading to the formation of complexes with specific geometries. Furthermore, these methoxy groups can potentially act as secondary, weaker donor sites, leading to chelation. Chelation, the formation of a ring structure between a ligand and a metal ion, generally enhances the stability of the resulting complex.
Studies on related pyridine-based ligands have demonstrated their ability to form stable complexes with various metals. For instance, pyridine-2,6-bis(thiocarboxylic acid) has been shown to form complexes with 14 different metals, some of which exhibit redox activity. nih.gov While direct chelation studies on this compound are not extensively documented in the provided literature, the principles of coordination chemistry suggest that the oxygen atoms of the methoxy groups could participate in weak intramolecular interactions with a coordinated metal ion, thus forming a five-membered chelate ring. This potential for chelation can be a critical design element for creating robust and specific metal complexes. The field of coordination chemistry for P∩N ligands, which includes pyridyl moieties, is vast and covers applications from basic structural research to catalysis and optoelectronics. researchgate.net
Catalytic Applications (e.g., in organic transformations, hydrosilylation, C-C coupling)
The tailored electronic and steric properties of ligands derived from this compound make them promising candidates for a variety of catalytic applications. The electron-donating nature of the methoxy and methyl groups can enhance the electron density at the metal center, which can be beneficial for certain catalytic cycles.
Hydrosilylation: This reaction, involving the addition of a Si-H bond across an unsaturated bond, is a significant industrial process, often catalyzed by precious metals like platinum. mdpi.comacs.org There is a growing interest in developing catalysts based on more earth-abundant metals. nih.gov Cobalt complexes with pyridine-2,6-diimine ligands have shown promise in the Z-selective hydrosilylation of terminal alkynes. nih.gov The steric hindrance provided by substituents on the pyridine ring can influence the selectivity of the reaction. It is plausible that complexes of this compound could be effective in such transformations, with the substituents fine-tuning the catalytic activity and selectivity. The development of heterogeneous single-atom catalysts for hydrosilylation also presents an area where specifically designed ligands are crucial. acs.org
C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govresearchgate.net The design of the ligand coordinated to the palladium center is critical for the efficiency and selectivity of these reactions. Pyridine-containing ligands are frequently employed in this context. For instance, a modular assembly strategy using a 2,6-di(quinolin-8-yl)pyridine-based ruthenium(II) complex has been developed for Suzuki-Miyaura and Sonogashira cross-couplings. nih.gov The specific substitution pattern of this compound could be leveraged to create ligands that optimize the performance of catalysts for specific C-C coupling reactions.
| Catalytic Application | Metal Center | Ligand Type (Illustrative) | Potential Role of this compound |
| Hydrosilylation | Co, Pt | Pyridine-diimine | Tuning steric and electronic properties for selectivity |
| C-C Coupling | Pd, Ru | Pyridine-based | Modulating catalytic activity and stability |
Synthesis of Metal-Organic Frameworks (MOFs) or Layers (MOLs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Pyridine derivatives are widely used as linkers in the synthesis of MOFs due to the directional bonding of the pyridine nitrogen. researchgate.netrsc.org
The incorporation of this compound or its derivatives as a ligand in MOF synthesis could lead to novel framework topologies. The methoxy and methyl groups can influence the packing of the framework and the chemical environment within the pores. For instance, pyridine has been used to induce structural reconfiguration in MOFs, leading to the formation of ultrathin 2D materials with enhanced catalytic activity for the oxygen evolution reaction. rsc.org Similarly, BODIPY-based MOFs have been constructed using pyridyl-functionalized ligands, demonstrating the versatility of pyridine-containing linkers in creating functional materials. nih.gov The specific substitution pattern of this compound could be exploited to create MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Building Block in Supramolecular Chemistry and Materials Science
Beyond its role as a ligand, this compound can serve as a fundamental building block in the construction of larger, well-defined supramolecular architectures and engineered materials through non-covalent interactions.
Self-Assembly Processes
Self-assembly is the spontaneous organization of molecules into ordered structures. Pyridine-containing molecules are often employed in self-assembly due to their ability to participate in hydrogen bonding and metal coordination. For example, pyridine-2,6-diimine-linked macrocycles have been shown to self-assemble into high-aspect-ratio nanotubes. nih.govresearchgate.net This assembly can be triggered under mild conditions, leading to mechanically robust materials. nih.gov The inclusion of the pyridine moiety is critical for this assembly process. By analogy, the structural features of this compound, including the potential for hydrogen bonding through the methoxy groups in certain environments and its defined geometry, make it a candidate for designing new self-assembling systems.
Engineered Crystal Architectures
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by controlling the intermolecular interactions within the crystal lattice. The use of pyridine-containing molecules in conjunction with other functional groups, such as carboxylic acids, allows for the formation of predictable hydrogen-bonded networks, known as synthons. rsc.org The reaction of trimesic acid with a dipyridyl compound, for instance, leads to the formation of interpenetrated hydrogen-bonded networks. rsc.org The specific substitution pattern on the pyridine ring of this compound can be used to direct the formation of specific crystal architectures through a combination of hydrogen bonding, π-π stacking, and other weak intermolecular forces. This control over the solid-state structure is essential for developing materials with tailored optical, electronic, and mechanical properties.
| Supramolecular Application | Key Interaction | Potential Role of this compound |
| Self-Assembly | Hydrogen Bonding, Metal Coordination | Directing the formation of ordered nanostructures |
| Crystal Engineering | Hydrogen Bonding, π-π Stacking | Controlling intermolecular interactions for desired crystal packing |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
This compound serves as a valuable scaffold in the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The strategic placement of two methoxy groups and a methyl group on the pyridine ring influences its reactivity and provides multiple sites for further functionalization. This positions the compound as a key starting material for creating a diverse library of derivatives. The pyridine ring itself is a ubiquitous feature in a vast number of biologically active compounds, including many top-selling drugs and pesticides researchgate.netresearchgate.netnih.govagropages.com.
The electron-donating nature of the methoxy groups activates the pyridine ring, making it more susceptible to certain types of chemical transformations. This inherent reactivity can be harnessed to build intricate molecular architectures necessary for biological activity. Medicinal chemists often utilize such substituted pyridine cores to fine-tune the properties of a drug candidate, such as its solubility, metabolic stability, and binding affinity to a biological target nih.gov.
Synthesis of Biologically Active Pyridine Derivatives
The pyridine nucleus is a fundamental building block in the development of new therapeutic agents due to its ability to form hydrogen bonds and participate in various biological interactions researchgate.netmdpi.com. The synthesis of novel pyridine derivatives with a wide range of biological activities is a significant focus of medicinal chemistry. While direct synthetic pathways originating from this compound are not extensively documented in publicly available literature, the synthesis of structurally similar compounds highlights its potential. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, an antitumor agent, utilizes a dimethoxy- and methyl-substituted pyridine derivative as a key intermediate acs.org. This underscores the utility of polysubstituted dimethoxypyridines in constructing complex, biologically active heterocyclic systems.
The general strategy involves the functionalization of the pyridine ring or the methyl group to introduce new pharmacophores. The methoxy groups can also be selectively demethylated to yield hydroxypyridines, which can then be further modified. The development of novel pyridine-based compounds with anticancer, anti-inflammatory, and antimicrobial properties is an active area of research nih.govacs.orgnih.gov.
Table 1: Examples of Biologically Active Pyridine Derivatives
| Compound Class | Biological Activity | Reference |
| Pyrido[2,3-d]pyrimidines | Antitumor | acs.org |
| Pyridine-based hybrids | Anticancer | nih.gov |
| Thioalkyl pyridine derivatives | Anticonvulsant, Anxiolytic | nih.gov |
| Nitropyridine derivatives | JAK2 inhibitors, Herbicides | nih.gov |
| Pyridine-containing heterocycles | Antibacterial | nih.gov |
This table is for illustrative purposes and showcases the diversity of biologically active molecules containing a pyridine scaffold.
Development of New Synthetic Methodologies for Drug Discovery
The quest for novel and efficient synthetic methods is a cornerstone of modern drug discovery google.com. The development of methodologies that allow for the rapid and diverse functionalization of heterocyclic scaffolds like pyridine is of paramount importance nih.govnih.govgoogle.com. New synthetic strategies enable medicinal chemists to access previously unexplored chemical space and generate libraries of compounds for biological screening google.com.
Recent advances in synthetic organic chemistry have provided a plethora of tools for the modification of pyridine rings. These include transition-metal-catalyzed cross-coupling reactions, C-H activation, and photocatalysis, which offer new ways to introduce a variety of substituents onto the pyridine core with high regioselectivity princeton.eduresearchgate.netnih.gov. For instance, photoredox catalysis has emerged as a powerful technique for the functionalization of aliphatic cores, which can then be coupled with pyridine-containing fragments princeton.edu.
The development of synthetic routes to key pharmaceutical intermediates often relies on the availability of appropriately substituted starting materials. A patent for the preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for an antiemetic drug, from 2,6-dichloro-3-trifluoromethylpyridine highlights the industrial relevance of substituted pyridines nih.gov. While this example does not start from this compound, it demonstrates the value of having multiple functional groups on the pyridine ring to facilitate the synthesis of complex drug molecules.
Future Research Avenues and Emerging Methodologies
The field of synthetic chemistry is continuously evolving, with a strong emphasis on sustainability, efficiency, and the integration of computational tools. Future research involving this compound and other substituted pyridines will likely be shaped by these trends.
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and agrochemicals to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and more energy-efficient reaction conditions nih.govacs.orgrsc.orgresearchgate.netrsc.org. For the synthesis of pyridine derivatives, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods nih.govacs.orgresearchgate.net.
One-pot multicomponent reactions are another hallmark of green chemistry, as they reduce the number of synthetic steps and purification procedures, leading to less waste generation nih.govacs.orgresearchgate.net. The development of solvent- and halide-free methods for the functionalization of pyridine N-oxides represents a significant step towards more sustainable synthetic routes rsc.org. Future research could focus on applying these green methodologies to the synthesis and functionalization of this compound.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives
| Method | Reaction Time (hours) | Yield (%) | Reference |
| Conventional Heating | 6 - 9 | 71 - 88 | nih.govacs.orgresearchgate.net |
| Microwave Irradiation | 0.03 - 0.12 (2-7 mins) | 82 - 94 | nih.govacs.orgresearchgate.net |
This table illustrates the general advantages of microwave-assisted synthesis over conventional methods for the preparation of certain pyridine derivatives.
Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
High-Throughput Experimentation in Pyridine Functionalization
High-throughput experimentation (HTE) has become an indispensable tool in both academic and industrial research for accelerating the discovery and optimization of chemical reactions rsc.orgacs.org. HTE involves the use of automated robotic platforms to perform a large number of experiments in parallel, allowing for the rapid screening of catalysts, reagents, and reaction conditions.
In the area of pyridine functionalization, HTE can be used to quickly identify optimal conditions for a wide range of transformations, such as cross-coupling reactions, C-H activations, and photochemical reactions acs.org. This is particularly valuable for late-stage functionalization, where a drug candidate's structure is modified in the final steps of a synthesis to improve its properties. The data generated from HTE screens can also be used to train machine learning models, creating a powerful synergy between experimental and computational approaches. The use of rapid analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), can further accelerate the analysis of HTE screens, providing a 25-fold reduction in analysis time compared to conventional methods rsc.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
